![molecular formula C15H14ClNO4S B2558614 N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 296800-00-5](/img/structure/B2558614.png)
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as CGP-39653, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
科学的研究の応用
Plant Stress Resistance
Glycine betaine (GB) and proline accumulation in plants in response to environmental stresses such as drought, salinity, and extreme temperatures have been extensively studied. These compounds are believed to play a crucial role in maintaining enzyme and membrane integrity and facilitating osmotic adjustment under stress conditions. Genetic engineering and exogenous application of these compounds have been explored to enhance stress tolerance in plants, with varying degrees of success across species. Further research is needed to optimize their application for improving crop production in stress environments (Ashraf & Foolad, 2007).
Environmental and Health Effects
The environmental and health effects of glyphosate, a glycine derivative, have raised concerns about its widespread use as a herbicide. Studies have explored the movement, residues, and toxicity of glyphosate and its breakdown product in various ecosystems, highlighting the need for interdisciplinary research to understand its associations with health risks and environmental sustainability (Van Bruggen et al., 2018).
Cognitive Enhancement and Antidepressant Effects
GLYX-13, a functional partial agonist at the NMDA receptor glycine site, has shown potential in enhancing cognition and producing antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists. Its mechanism of action suggests novel insights into the role of the glutamatergic system in depression and cognitive disorders (Moskal et al., 2014).
特性
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-5-7-14(8-6-11)22(20,21)17(10-15(18)19)13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTQNQSARCUPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

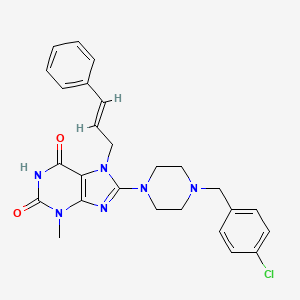



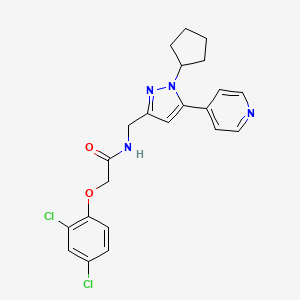

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)

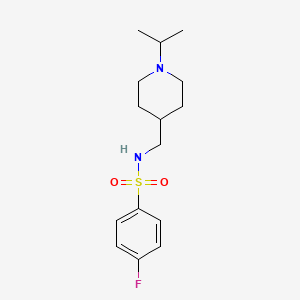
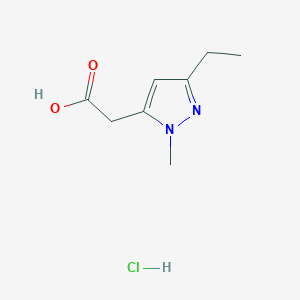
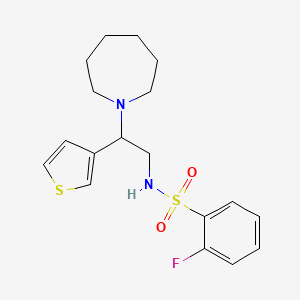
![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2558551.png)
